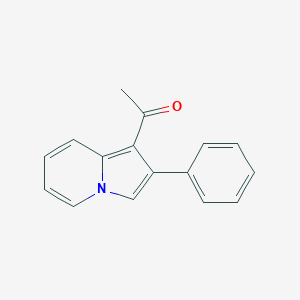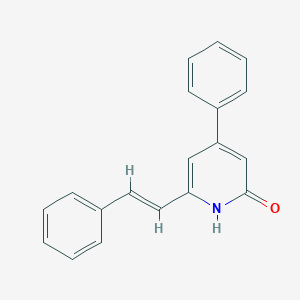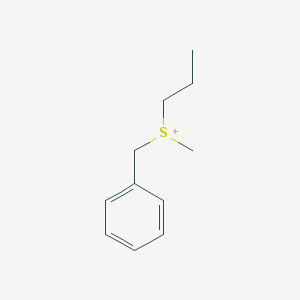
2,5-Bis(4-methylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-methylphenyl)-3,4-diphenyl-2,4-cyclopentadien-1-one, also known as Dibenzoylmethane (DBM), is a chemical compound with a molecular formula of C23H20O. It is a yellow crystalline powder that is soluble in organic solvents like ethanol, methanol, and acetone. DBM has been widely studied for its potential applications in various fields of scientific research.
Wirkmechanismus
DBM exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). DBM also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
DBM has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). DBM has also been shown to possess antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. Additionally, DBM has been shown to possess anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages as a research tool. It is readily available, easy to synthesize, and relatively inexpensive. DBM is also stable under a wide range of conditions and can be used in a variety of assays. However, DBM has some limitations as a research tool. It is not very soluble in water, which can limit its use in aqueous assays. Additionally, DBM can exhibit non-specific binding, which can lead to false-positive results.
Zukünftige Richtungen
There are several future directions for research on DBM. One potential area of research is the development of novel materials using DBM as a building block. DBM has been used to synthesize fluorescent polymers and metal-organic frameworks, which have potential applications in sensing and catalysis. Another potential area of research is the development of DBM-based therapeutics for the treatment of various diseases. DBM has been shown to possess anticancer properties, and further research is needed to determine its potential as a cancer treatment. Finally, research is needed to further elucidate the mechanisms of action of DBM and its potential applications in various fields of scientific research.
Synthesemethoden
DBM can be synthesized through a variety of methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation, and the reaction between benzoyl chloride and acetophenone. The Claisen-Schmidt condensation reaction is the most commonly used method for synthesizing DBM.
Wissenschaftliche Forschungsanwendungen
DBM has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. DBM has been used in the synthesis of novel materials and as a fluorescent probe for detecting metal ions.
Eigenschaften
Molekularformel |
C31H24O |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2,5-bis(4-methylphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C31H24O/c1-21-13-17-25(18-14-21)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30(31(29)32)26-19-15-22(2)16-20-26/h3-20H,1-2H3 |
InChI-Schlüssel |
VYYVCUMYZXCGFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=C(C=C3)C)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




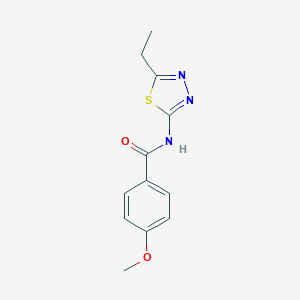
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)
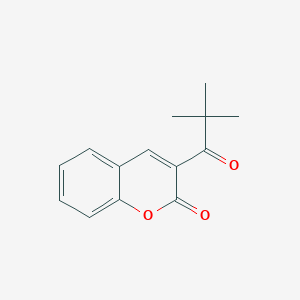
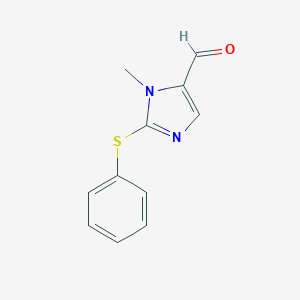
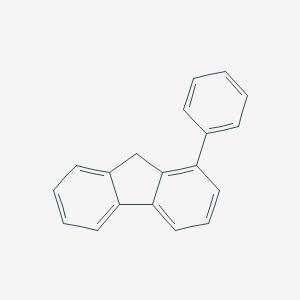
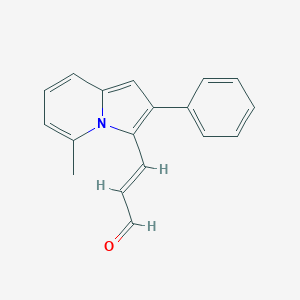

![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)
